molecular formula C24H46N4O10 B3393313 tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid CAS No. 2250242-17-0

tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

Cat. No.: B3393313
CAS No.: 2250242-17-0
M. Wt: 550.6
InChI Key: KBOMHWIBSAZVOI-FKXFVUDVSA-N
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Description

tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid: is a complex organic compound with significant applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a piperidine ring substituted with a methoxy group and a tert-butyl carbamate moiety, combined with oxalic acid in a hemi form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the construction of the piperidine ring. This can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

    Carbamate Formation: The tert-butyl carbamate moiety is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of the Hemi Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the hemi oxalic acid salt.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The piperidine ring can undergo various substitution reactions, such as nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. The piperidine ring is known to interact with various neurotransmitter receptors, making it a candidate for treating conditions like Alzheimer’s disease and schizophrenia.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to these receptors and modulate their activity. This interaction can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the methoxy and carbamate groups.

    N-Methylpiperidine: Similar structure but with a methyl group instead of a methoxy group.

    tert-Butyl Carbamate: Lacks the piperidine ring but contains the carbamate moiety.

Uniqueness

tert-Butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid is unique due to its combination of a piperidine ring with a methoxy group and a tert-butyl carbamate moiety. This combination imparts specific chemical and biological properties, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-FKXFVUDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
Reactant of Route 2
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
Reactant of Route 3
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
Reactant of Route 4
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

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